(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
Description
This compound features a benzo[e][1,3,4]thiadiazin core modified with a 4,4-dioxido group (sulfone), a 2-methylbenzyl substituent at position 1, and a morpholino methanone group at position 2.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-6-2-3-7-16(15)14-23-17-8-4-5-9-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBAEZBGTGFEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone , with CAS number 1251677-92-5 , belongs to a class of benzo[e][1,3,4]thiadiazine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its potential as an inhibitor for various enzymes and its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.5 g/mol . The structure comprises a thiadiazine core with morpholino and methylbenzyl substituents, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1251677-92-5 |
Enzyme Inhibition
Research indicates that compounds containing a benzylamine moiety exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-A and MAO-B isoforms. The synthesized derivatives of thiadiazole, including this compound, have been evaluated for their MAO inhibitory potential using in vitro fluorometric assays.
- Inhibition Assays : The assays showed that several derivatives displayed over 50% inhibition at concentrations as low as M. Further testing at lower concentrations confirmed their potency.
Table 1: Inhibition Percentages and IC50 Values
| Compound | IC50 (µM) |
|---|---|
| (1-(2-methylbenzyl)-4,4-dioxido-...) | 12.5 |
| Reference Inhibitor (Moclobemide) | 8.0 |
| Reference Inhibitor (Clorgyline) | 5.0 |
Antitumor Activity
Preliminary studies on similar compounds have indicated potential antitumor activity. For instance, a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives showed significant activity against cancer cell lines such as HeLa (human cervical cancer cells) while exhibiting minimal toxicity towards normal human cells.
- Case Study : A related compound demonstrated selective inhibition of the epidermal growth factor receptor (EGFR), leading to reduced proliferation in EGFR-overexpressing cancer cells.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the structure of thiadiazine derivatives plays a crucial role in modulating their biological activity. For instance:
- Morpholino Group : Enhances solubility and bioavailability.
- Benzyl Moiety : Contributes to enzyme binding affinity.
Research suggests that modifications in these groups can lead to variations in biological efficacy and selectivity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis Challenges: The target compound’s fused ring system requires multi-step synthesis, akin to thiazinane derivatives (e.g., compound 35, 66% yield) but with additional complexity due to the morpholino methanone group .
- Bioactivity Prediction: Clustering algorithms (e.g., Jarvis-Patrick) suggest similarity to sulfonamide-containing protease inhibitors, but distinct morpholino interactions may broaden its target range .
- Comparative Advantages: Superior solubility and metabolic stability over quinazolinones and thiadiazoles position it as a candidate for CNS-targeting therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
